molecular formula C11H9ClN2O B13340530 2-Chloro-5-(4-methoxyphenyl)pyrazine

2-Chloro-5-(4-methoxyphenyl)pyrazine

Cat. No.: B13340530
M. Wt: 220.65 g/mol
InChI Key: SNVHWWAVFQBPEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrazine ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrazine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)pyrazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-phenylpyrazine
  • 2-Chloro-5-(4-methylphenyl)pyrazine
  • 2-Chloro-5-(4-fluorophenyl)pyrazine

Uniqueness

2-Chloro-5-(4-methoxyphenyl)pyrazine is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmaceutical intermediate and its versatility in various chemical reactions .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3

InChI Key

SNVHWWAVFQBPEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)Cl

Origin of Product

United States

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